molecular formula C9H12O2 B8558291 1,5-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 74615-65-9

1,5-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

Cat. No. B8558291
CAS RN: 74615-65-9
M. Wt: 152.19 g/mol
InChI Key: UOIYFFUKPHIOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

74615-65-9

Product Name

1,5-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1,5-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C9H12O2/c1-8-3-4-9(2,11-8)6-7(10)5-8/h3-4H,5-6H2,1-2H3

InChI Key

UOIYFFUKPHIOFF-UHFFFAOYSA-N

Canonical SMILES

CC12CC(=O)CC(O1)(C=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred slurry of 2,4-dibromo-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (18.0 g) in a saturated methanolic solution of ammonium chloride (514 ml) was added portionwise zinc/copper couple (51 g) over 30 minutes at 23° C. The suspension was stirred for an additional 2 hours and filtered. The filtrate was diluted with a saturated Na2H2 -ethylenediaminetetraacetic acid solution (400 ml). Extraction with methylene chloride (5×100 ml) and drying (MgSO4) produced, upon evaporative removal of solvent, the desired ketone (9.0 g). Bulb-to-bulb distillation <80° C. and 0.5 mm afforded the desired product (7.3 g) as colorless crystals, m.p. 62°-63° C.
Name
2,4-dibromo-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
514 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
ketone
Quantity
9 g
Type
reactant
Reaction Step Two

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